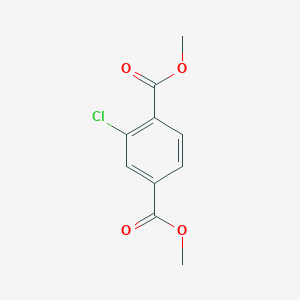

Dimethyl 2-chloroterephthalate

Description

Structure

3D Structure

Properties

IUPAC Name |

dimethyl 2-chlorobenzene-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO4/c1-14-9(12)6-3-4-7(8(11)5-6)10(13)15-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUFFCPIFRICMFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)C(=O)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80171904 | |

| Record name | Dimethyl 2-chloroterephthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80171904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18643-84-0 | |

| Record name | 1,4-Benzenedicarboxylic acid, 2-chloro-, 1,4-dimethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18643-84-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl 2-chloroterephthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018643840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyl 2-chloroterephthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80171904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl 2-chloroterephthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.599 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Dimethyl 2 Chloroterephthalate and Analogues

Direct Esterification Approaches

Direct esterification involves the reaction of a carboxylic acid with an alcohol to form an ester and water. This method is widely applied for the synthesis of terephthalate (B1205515) esters.

Esterification of 2-chloroterephthalic acid with Methanol (B129727)

The most common method for preparing dimethyl 2-chloroterephthalate is the Fischer esterification of 2-chloroterephthalic acid using methanol. libretexts.org This reaction is an equilibrium process and requires specific conditions to drive it towards the formation of the desired diester product. pressbooks.pubmasterorganicchemistry.com

Other acid catalysts that can be employed include p-toluenesulfonic acid (p-TsOH) and dry hydrogen chloride gas. libretexts.orgoperachem.com

To maximize the yield of this compound, the reaction is typically conducted under reflux conditions. operachem.com Heating the reaction mixture allows for a faster reaction rate. libretexts.org Methanol often serves as both the reactant and the solvent, and using it in large excess helps to shift the equilibrium towards the product side, in accordance with Le Châtelier's principle. pressbooks.pubmasterorganicchemistry.com

The removal of water as it is formed is another crucial strategy to drive the reaction to completion. pressbooks.pub This can be achieved by using a Dean-Stark apparatus with an azeotrope-forming solvent like toluene, although for simple esters like dimethyl terephthalate, using an excess of the alcohol is often sufficient. operachem.com Upon completion, the excess methanol is typically removed by distillation, and the crude product can be purified by washing with a basic solution (like sodium bicarbonate) to remove any unreacted acid, followed by recrystallization. operachem.com

Table 1: Reaction Parameters for Acid-Catalyzed Esterification

| Parameter | Typical Condition | Purpose |

| Reactants | 2-Chloroterephthalic acid, Methanol | Formation of the ester |

| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) | Increases reaction rate |

| Solvent | Excess Methanol | Acts as reactant and drives equilibrium |

| Temperature | Reflux | Increases reaction rate |

| Work-up | Water wash, Base wash, Recrystallization | Purification of the final product |

Alternative Esterification Reagents and Conditions

While Fischer esterification is common, other reagents can be used to form the ester. More reactive derivatives of the carboxylic acid, such as acyl chlorides, can react with alcohols to form esters. libretexts.org For instance, 2-chloroterephthaloyl chloride could be reacted with methanol. This reaction is generally much faster and does not require an acid catalyst, but the starting acyl chloride is more expensive and moisture-sensitive than the carboxylic acid. libretexts.org

Alternative catalysts for the esterification of the carboxylic acid itself include solid acid catalysts like certain zeolites (e.g., Al-MCM-41) which have been shown to be effective for the esterification of terephthalic acid with methanol, offering potential advantages in terms of catalyst separation and reusability. researchgate.net

Chlorination of Precursor Terephthalate Derivatives

Chlorination of Dimethyl 2-Aminoterephthalate Derivatives

A well-established method for introducing a chlorine atom onto an aromatic ring is the Sandmeyer reaction. This procedure can be adapted to synthesize chlorinated dimethyl terephthalate analogues from their corresponding amino precursors. rsc.org

For example, the synthesis of dimethyl 2,5-dichloroterephthalate has been demonstrated starting from dimethyl 2-amino-5-chloroterephthalate. rsc.org The process involves two key steps:

Diazotization: The amino group of the dimethyl 2-aminoterephthalate derivative is treated with a solution of sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid, such as hydrochloric acid (HCl), at low temperatures (typically 0 °C). This converts the amino group into a diazonium salt. rsc.org

Sandmeyer Reaction: The resulting diazonium salt solution is then added to a solution of copper(I) chloride (CuCl) dissolved in HCl. rsc.org This facilitates the replacement of the diazonium group with a chlorine atom, yielding the desired dimethyl chloroterephthalate derivative. The reaction mixture is typically stirred at a low temperature initially and then allowed to warm to room temperature to ensure the reaction goes to completion. rsc.org

This methodology provides a regioselective route to specific chlorinated terephthalate esters, depending on the substitution pattern of the starting amino compound.

Table 2: Example of Sandmeyer Reaction for Chlorination

| Step | Reagents | Temperature | Intermediate/Product |

| Diazotization | Dimethyl 2-amino-5-chloroterephthalate, NaNO₂, HCl | 0 °C | Diazonium salt |

| Chlorination | Diazonium salt, CuCl, HCl | 0 °C to Room Temp. | Dimethyl 2,5-dichloroterephthalate |

Conversion of Amino Group to Diazonium Salt (e.g., NaNO₂, HCl, 0 °C)

The initial step in this synthetic sequence is the conversion of a primary aromatic amine to a diazonium salt, a process known as diazotization. vedantu.com This reaction is typically performed by treating the aromatic amine, such as dimethyl 2-aminoterephthalate, with sodium nitrite (NaNO₂) in the presence of a strong mineral acid like hydrochloric acid (HCl). wvu.edumasterorganicchemistry.com The reaction is conducted at low temperatures, generally between 0 and 5 °C, to ensure the stability of the resulting diazonium salt, which can be unstable and potentially explosive at higher temperatures. vedantu.commasterorganicchemistry.commnstate.edu

The mechanism begins with the reaction of NaNO₂ and HCl to generate nitrous acid (HNO₂) in situ. wvu.edumnstate.eduquora.com The nitrous acid is then protonated by the strong acid, followed by the loss of a water molecule to form the highly electrophilic nitrosonium ion (NO⁺). wvu.edumasterorganicchemistry.com This nitrosonium ion is then attacked by the nucleophilic amino group on the aromatic ring. quora.com A series of proton transfer and elimination steps ensue, ultimately leading to the formation of the aryl diazonium salt, characterized by the functional group -N₂⁺. masterorganicchemistry.com A specific laboratory procedure involves dissolving the amino-terephthalate derivative in an aqueous HCl solution at 0 °C and then adding an aqueous solution of NaNO₂ dropwise over a period of time to control the reaction. rsc.org

Sandmeyer Reaction for Chlorine Introduction (e.g., CuCl/HCl)

Following the formation of the diazonium salt, the Sandmeyer reaction is employed to introduce a chlorine atom onto the aromatic ring. wikipedia.org This reaction involves the displacement of the diazonium group (N₂), an excellent leaving group, with a chloride ion. masterorganicchemistry.com The transformation is catalyzed by a copper(I) salt, typically copper(I) chloride (CuCl). wikipedia.orggeeksforgeeks.org

The mechanism of the Sandmeyer reaction is understood to proceed through a radical-nucleophilic aromatic substitution pathway. byjus.comadda247.combohrium.com It involves a single electron transfer from the copper(I) catalyst to the diazonium ion, which leads to the formation of an aryl radical and the release of nitrogen gas (N₂), with the copper being oxidized to copper(II). byjus.comquora.com This highly reactive aryl radical then abstracts a chlorine atom from the copper(II) chloride, yielding the final product, this compound, and regenerating the copper(I) catalyst. byjus.com In a practical laboratory setting, the cold diazonium salt solution prepared in the previous step is slowly added to a solution of CuCl in HCl. rsc.org The mixture is typically stirred at a low temperature initially and then allowed to warm to room temperature to ensure the reaction goes to completion. rsc.org

Selective Chlorination Strategies for Monochloro-Substitution

Achieving selective monochloro-substitution on the terephthalate ring through direct chlorination presents significant challenges. The direct chlorination of terephthaloyl chloride, a related precursor, tends to result in the formation of polychlorinated products because the first chlorine atom does not sufficiently deactivate the ring to prevent further reaction. google.com

However, a patented process has been developed for the direct, controlled chlorination of terephthaloyl chloride to produce useful quantities of 2-chloroterephthaloyl chloride. google.com This method utilizes ferric chloride (FeCl₃) as a catalyst in the absence of a solvent and maintains the reaction temperature between 120°C and 180°C. google.com By carefully controlling the reaction time, a product mixture containing 35% to 38% of the desired 2-chloroterephthaloyl chloride can be achieved, which can subsequently be esterified to yield this compound. google.com Another strategy involves using N-chlorosuccinimide (NCS) as a chlorinating agent, which can offer greater selectivity in certain synthetic schemes. uoregon.edu

Multi-step Synthetic Routes and Intermediate Compounds

The synthesis of this compound is inherently a multi-step process, often involving the preparation and isolation of key intermediates. The choice of route depends on the availability of starting materials, desired yield, and scalability.

Synthesis of 2-chloroterephthalic acid as a Precursor

One of the most important intermediates in the synthesis of this compound is its corresponding dicarboxylic acid, 2-chloroterephthalic acid. chembk.com This compound serves as a direct precursor that can be converted to the final product via Fischer esterification with methanol.

Several methods exist for the synthesis of 2-chloroterephthalic acid:

From 2-Aminoterephthalic Acid : A common laboratory method involves the diazotization of 2-aminoterephthalic acid, followed by a Sandmeyer-type reaction. rsc.org In a typical procedure, 2-aminoterephthalic acid is treated with sodium nitrite and hydrochloric acid at low temperatures (around -10 °C to -5 °C) to form the diazonium salt, which is then converted to the chloro-derivative. rsc.org

From 2-Chloro-1,4-dimethylbenzene : An alternative route involves the oxidation of 2-chloro-1,4-dimethylbenzene (chloro-p-xylene). rsc.org This oxidation is typically carried out using a strong oxidizing agent, such as nitric acid, under heat. The methyl groups are oxidized to carboxylic acid groups, yielding 2-chloroterephthalic acid. rsc.org

From Terephthaloyl Chloride : As previously mentioned, controlled chlorination of terephthaloyl chloride can produce 2-chloroterephthaloyl chloride, which can then be hydrolyzed to 2-chloroterephthalic acid. google.com

Purification and Isolation Techniques for this compound

Following the synthesis, a robust purification and isolation procedure is necessary to obtain this compound of high purity. The specific techniques employed depend on the scale of the reaction and the nature of the impurities present.

A standard laboratory workup procedure, particularly after a Sandmeyer reaction, involves extracting the crude product from the aqueous reaction mixture into an immiscible organic solvent, such as ethyl acetate (B1210297) (EtOAc). rsc.org The combined organic layers are then dried over an anhydrous drying agent, like magnesium sulfate (B86663) (MgSO₄), to remove any residual water. rsc.org The solvent is subsequently removed under reduced pressure using a rotary evaporator to yield the crude product. rsc.org

For further purification, several methods can be applied:

Flash Column Chromatography : This is a common technique for separating the desired compound from byproducts and unreacted starting materials on a laboratory scale. The crude product is passed through a column of silica (B1680970) gel using an appropriate solvent system as the eluent. rsc.org

Recrystallization : If the product is a solid at room temperature, recrystallization from a suitable solvent is an effective method for achieving high purity. google.com This process involves dissolving the crude product in a hot solvent and allowing it to cool slowly, whereupon the purified compound crystallizes out, leaving impurities behind in the solution.

Distillation : For related compounds like dimethyl terephthalate, distillation under atmospheric or reduced pressure is a viable purification method, particularly on a larger scale. google.com

The final purity of the compound is typically assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

Table of Mentioned Chemical Compounds

Recrystallization from Appropriate Solvents (e.g., Absolute Methanol)

Recrystallization is a fundamental purification technique for solid organic compounds. The process involves dissolving the impure compound in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals. The impurities, which are present in smaller quantities, remain in the solution.

The selection of an appropriate solvent is paramount for successful recrystallization. An ideal solvent should dissolve the compound sparingly or not at all at room temperature but exhibit high solubility at an elevated temperature. Furthermore, the solvent's boiling point should be lower than the melting point of the compound to prevent it from "oiling out." For diesters like this compound, alcohols such as methanol are often suitable. In some instances, a mixture of solvents is required to achieve the desired solubility characteristics. For example, crude dimethyl fumarate (B1241708) can be recrystallized from a dichloromethane:methanol mixture. google.com

While specific recrystallization data for this compound is not extensively detailed in the provided literature, the principles can be applied from methodologies for similar compounds. For instance, the purification of crude dimethyl 2,3,5,6-tetrachloroterephthalate can be achieved through recrystallization from solvents like p-xylene (B151628) or carbon tetrachloride to obtain a product of high purity. google.com Similarly, binuclear lanthanide(III) complexes with 2-chloroterephthalate as a bridging ligand have been recrystallized from a DMF/ethanol mixture. tandfonline.com The general procedure involves heating the crude product in the chosen solvent (e.g., absolute methanol) until it completely dissolves, followed by slow cooling to induce crystallization. The purified crystals are then isolated by filtration, washed with a small amount of cold solvent to remove any adhering impurities, and dried.

Table 1: Examples of Recrystallization Solvents for this compound and Analogous Compounds

| Compound | Solvent System | Observations |

| Dimethyl 2,3,5,6-tetrachloroterephthalate | p-Xylene or Carbon Tetrachloride | Used for obtaining an extremely pure product. google.com |

| Dimethyl Fumarate | Dichloromethane:Methanol (1:1 mixture) | An effective solvent system for recrystallization. google.com |

| Binuclear Lanthanide(III) Complexes of 2-chloroterephthalate | DMF/Ethanol (1:2 mixture) | Yielded crystalline solid complexes. tandfonline.com |

Column Chromatography for Mixture Separation

Column chromatography is a versatile and widely used purification technique for separating components of a mixture. uvic.ca It operates on the principle of differential adsorption of compounds onto a solid stationary phase while a liquid mobile phase passes through it. miamioh.edu The choice of stationary phase and mobile phase is crucial for effective separation.

For compounds like this compound and its derivatives, silica gel is a commonly used stationary phase due to its slightly acidic nature and high polarity. uvic.ca The mobile phase, or eluent, is typically a non-polar solvent or a mixture of solvents of varying polarity. Non-polar compounds have weaker interactions with the polar silica gel and therefore travel down the column more quickly, eluting first. Conversely, more polar compounds are adsorbed more strongly and elute later. uvic.ca The polarity of the eluent can be gradually increased during the separation process (gradient elution) to effectively separate compounds with a wide range of polarities.

A practical example is the separation of a solid mixture containing dimethyl-2,5-dichloroterephthalate, an analogue of the title compound. This was achieved using silica gel column chromatography with a mobile phase of 10% ethyl acetate in n-hexane, which yielded the desired compound as a colorless solid. rsc.org The process involves packing a glass column with a slurry of silica gel in the initial eluting solvent. miamioh.edu The crude mixture is then dissolved in a minimal amount of a suitable solvent and carefully loaded onto the top of the silica gel bed. The eluent is then passed through the column, and the separated components are collected in fractions, which can be analyzed by techniques like Thin Layer Chromatography (TLC). bnmv.ac.in

Table 2: Column Chromatography Parameters for the Separation of this compound Analogues

| Compound Separated | Stationary Phase | Mobile Phase (Eluent) | Outcome | Reference |

| Dimethyl-2,5-dichloroterephthalate | Silica gel | 10% Ethyl Acetate/n-Hexane | Isolated as a colorless solid with a 34% yield. | rsc.org |

| Dimethyl-2-amino-5-nitroterephthalate | Silica gel | 10% Ethyl Acetate/n-Hexane | Isolated as an ivory solid with an 87% yield. | rsc.org |

| Dimethyl-2-acetamido-5-nitroterephthalate | Silica gel | 25% Ethyl Acetate/n-Hexane | Isolated as a pale yellow solid with a 40% yield. | rsc.org |

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool for elucidating the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, it provides information on the chemical environment of individual atoms. For dimethyl 2-chloroterephthalate, both proton (¹H) and carbon-13 (¹³C) NMR spectra are essential for structural confirmation.

Proton NMR (¹H NMR) spectroscopy provides information on the different types of protons present in a molecule and their neighboring atoms. The chemical shift of a proton is influenced by its electronic environment. oregonstate.edu

The aromatic region of the ¹H NMR spectrum of this compound is expected to show signals for the three protons on the benzene (B151609) ring. libretexts.orglibretexts.org The position and splitting pattern of these signals are dictated by the substitution pattern of the ring. The electronegative chlorine atom and the two methyl ester groups influence the chemical shifts of the aromatic protons. libretexts.org The interaction between non-equivalent neighboring protons, known as spin-spin coupling, results in the splitting of NMR signals into multiplets. The magnitude of this splitting is given by the coupling constant (J), which is measured in Hertz (Hz). libretexts.org

Aromatic protons typically resonate in the range of 6.5-8.0 ppm. libretexts.org For this compound, the exact chemical shifts and coupling patterns provide unambiguous evidence for the 1,2,4-substitution pattern of the benzene ring.

Table 1: ¹H NMR Aromatic Proton Data for this compound

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Aromatic-H | 7.0-8.0 | m | - |

Note: Specific assignments within the aromatic region require further detailed 2D NMR experiments. 'm' denotes a multiplet.

The ¹H NMR spectrum also displays signals corresponding to the protons of the two methyl ester groups. pressbooks.pub These protons are chemically equivalent and therefore appear as a single, sharp signal. The electronegative oxygen atoms of the ester groups cause a downfield shift, placing this resonance in a characteristic region. pressbooks.pub The signal for the six equivalent methyl protons of dimethyl terephthalate (B1205515), a related compound, appears as a singlet at approximately 4 ppm. bipm.org For this compound, a similar singlet is expected in this region.

Table 2: ¹H NMR Methyl Ester Proton Data for this compound

| Proton Group | Chemical Shift (ppm) | Multiplicity |

| -OCH₃ | ~3.9 | s |

Note: 's' denotes a singlet. The exact chemical shift can vary slightly depending on the solvent and concentration.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. libretexts.org Each unique carbon atom in the molecule gives a distinct signal in the spectrum. libretexts.org The chemical shift of each carbon is influenced by its hybridization and the electronegativity of the atoms attached to it. libretexts.org

In the ¹³C NMR spectrum of this compound, separate signals are expected for the aromatic carbons and the carbons of the methyl ester groups. The carbon atoms of the benzene ring will appear in the downfield region (typically 120-170 ppm), with their exact shifts influenced by the attached chlorine and carboxyl groups. chemguide.co.uk The carbon attached to the chlorine atom will experience a direct electronic effect. The carbonyl carbons of the ester groups are characteristically found at the low-field end of the spectrum (around 160-180 ppm). libretexts.org The methyl carbons of the ester groups will appear at a higher field (upfield). libretexts.org

Table 3: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Predicted Chemical Shift Range (ppm) |

| Aromatic C-Cl | 130 - 140 |

| Aromatic C-H | 125 - 135 |

| Aromatic C-COOCH₃ | 130 - 140 |

| Carbonyl (C=O) | 164 - 168 |

| Methyl (-OCH₃) | 50 - 55 |

Note: These are approximate ranges and actual values can be found in spectral databases. nih.gov

¹H NMR Spectral Analysis for Proton Environments

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. researchgate.net It is a crucial tool for determining the molecular weight and elemental composition of a compound. rsc.org

High-resolution mass spectrometry (HRAM) provides highly accurate mass measurements, often to within a few parts per million (ppm). nih.govwaters.com This level of precision allows for the unambiguous determination of a compound's molecular formula by distinguishing between compounds with the same nominal mass but different elemental compositions. waters.com The calculated exact mass for the molecular formula of this compound, C₁₀H₉ClO₄, is 228.0189. nih.gov HRAM analysis would be expected to yield a measured mass very close to this theoretical value, thus confirming the elemental composition. lcms.cz

Table 4: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₀H₉ClO₄ |

| Calculated Exact Mass | 228.0189 |

| Measured Exact Mass | 228.0189 ± error (ppm) |

| Ionization Mode | E.g., ESI, EI |

Note: The measured exact mass is determined experimentally and will have a small associated error, typically reported in ppm.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for determining the molecular weight of polar and thermally labile compounds. nih.gov In this method, a solution of the analyte is sprayed through a highly charged nozzle, creating a fine mist of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte molecule. These ions are then guided into the mass analyzer, where their mass-to-charge ratio (m/z) is determined. nih.gov

For this compound, ESI-MS would typically be performed in positive ion mode. The molecule would be expected to form a protonated molecular ion, [M+H]⁺, and potentially adducts with other cations present in the solvent, such as sodium [M+Na]⁺ or potassium [M+K]⁺. The high-resolution capabilities of modern mass spectrometers allow for the precise determination of the molecular formula from the accurate mass of these ions.

Table 1: Expected ESI-MS Data for this compound

| Ion | Expected m/z |

| [M+H]⁺ | 229.0316 |

| [M+Na]⁺ | 251.0135 |

| [M+K]⁺ | 266.9875 |

Note: The expected m/z values are calculated based on the most abundant isotopes of each element.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity

Gas chromatography-mass spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. acs.org It is an indispensable tool for assessing the purity of a sample and confirming the identity of its components. nist.gov In a GC-MS experiment, the sample is first vaporized and injected into a long, thin capillary column. An inert carrier gas flows through the column, carrying the sample components with it. The components of the mixture are separated based on their different affinities for the stationary phase coating the inside of the column and their respective volatilities. medistri.swiss

As each separated component elutes from the column, it enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This high-energy ionization method causes the molecule to fragment in a reproducible manner, generating a unique mass spectrum that serves as a "molecular fingerprint." nist.gov The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight, as well as a series of fragment ion peaks. The fragmentation pattern can be analyzed to deduce the structure of the molecule. By comparing the retention time and the mass spectrum of a sample to that of a known standard, the identity and purity of this compound can be unequivocally established. medistri.swiss

Table 2: Key Parameters in GC-MS Analysis of this compound

| Parameter | Description |

| Retention Time (RT) | The time it takes for the compound to travel through the GC column. It is a characteristic property under a specific set of chromatographic conditions. |

| Molecular Ion Peak (M⁺) | The peak in the mass spectrum that corresponds to the intact molecule, providing its molecular weight. |

| Fragment Ions | Peaks in the mass spectrum resulting from the cleavage of chemical bonds within the molecule during ionization. The pattern of these ions is unique to the compound. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule. libretexts.org It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds. athabascau.ca When a molecule absorbs IR radiation, its bonds vibrate by stretching or bending. The frequencies of these vibrations are characteristic of the types of bonds and the atoms they connect. libretexts.org

The IR spectrum of this compound would exhibit several characteristic absorption bands that confirm the presence of its key functional groups. The most prominent of these would be the strong absorption from the carbonyl (C=O) stretching vibration of the two ester groups, which typically appears in the region of 1720-1740 cm⁻¹. The presence of the aromatic ring would be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. The C-O stretching vibrations of the ester groups would also give rise to strong absorptions in the 1100-1300 cm⁻¹ range. Finally, the C-Cl stretching vibration would be expected to appear in the fingerprint region of the spectrum, typically between 600 and 800 cm⁻¹. libretexts.org

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Ester (C=O) | Stretch | 1720-1740 |

| Aromatic C-H | Stretch | >3000 |

| Aromatic C=C | Stretch | 1400-1600 |

| Ester C-O | Stretch | 1100-1300 |

| C-Cl | Stretch | 600-800 |

Advanced Spectroscopic Techniques

Beyond the fundamental techniques, advanced spectroscopic methods provide deeper insights into the structure and behavior of this compound.

X-ray crystallography is a powerful analytical technique that allows for the precise determination of the three-dimensional arrangement of atoms within a crystalline solid. anton-paar.com This method involves directing a beam of X-rays onto a single crystal of the compound. The electrons in the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern of spots. By analyzing the positions and intensities of these diffracted spots, it is possible to construct a three-dimensional electron density map of the molecule and, from that, determine the precise coordinates of each atom. wikipedia.org

For this compound, a single crystal X-ray diffraction study would provide unambiguous information about its molecular structure in the solid state. This would include bond lengths, bond angles, and torsional angles, confirming the planar geometry of the benzene ring and the conformation of the two methyl ester groups relative to the ring. It would also reveal how the molecules pack together in the crystal lattice, providing insights into intermolecular interactions such as van der Waals forces and potential weak hydrogen bonds. This technique is considered the gold standard for structural elucidation of crystalline compounds. anton-paar.com

In-situ reaction monitoring techniques, such as ReactIR, provide real-time information about the progress of a chemical reaction. mt.com ReactIR is a type of Fourier Transform Infrared (FTIR) spectroscopy that uses a probe inserted directly into the reaction vessel to collect spectra at regular intervals. mt.com This allows for the continuous tracking of the concentrations of reactants, intermediates, products, and byproducts throughout the course of the reaction. mt.com

In the synthesis of this compound, for example, from the esterification of 2-chloroterephthalic acid with methanol (B129727), ReactIR could be used to monitor the disappearance of the broad O-H stretching band of the carboxylic acid reactant and the simultaneous appearance and growth of the characteristic C=O stretching band of the this compound product. This real-time data allows for precise determination of reaction kinetics, identification of reaction endpoints, and optimization of reaction conditions to maximize yield and purity. mt.commt.com

Reactivity and Chemical Transformations of Dimethyl 2 Chloroterephthalate

Nucleophilic Substitution Reactions

The presence of a chlorine atom on the aromatic ring makes Dimethyl 2-chloroterephthalate susceptible to nucleophilic aromatic substitution (SNAr) reactions. This type of reaction involves the replacement of the chlorine atom by a nucleophile.

The chlorine atom in this compound can be displaced by various nucleophiles, including amines and thiols. The electron-withdrawing nature of the two adjacent methoxycarbonyl groups activates the chlorine atom towards nucleophilic attack.

Reactions with amines can lead to the formation of N-substituted aminoterephthalate derivatives. For example, the reaction with primary and secondary amines can yield secondary and tertiary amines, respectively. However, these reactions can sometimes be challenging to control, as the initial product may undergo further reaction. youtube.com The reaction with 4-aminophenol, for instance, results in the substitution of the chlorine atom. google.commdpi.comwikipedia.orgatamanchemicals.com

Similarly, thiols can react with this compound to form thioether derivatives. These reactions are often facilitated by the use of a base to deprotonate the thiol, increasing its nucleophilicity. cas.cn

Nucleophilic aromatic substitution reactions often require specific conditions to proceed efficiently. The choice of solvent, temperature, and catalyst can significantly influence the reaction outcome. google.com Polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and acetonitrile (B52724) are often used to facilitate these reactions. google.comnih.gov

In many cases, a base is required to promote the reaction. Common bases include potassium carbonate, sodium hydroxide (B78521), and potassium hydroxide. uwindsor.ca The base can deprotonate the nucleophile, making it more reactive, or assist in the removal of the leaving group.

For certain nucleophilic substitution reactions, particularly with less reactive nucleophiles, a catalyst may be necessary. Palladium-catalyzed amination reactions, also known as Buchwald-Hartwig aminations, are a powerful method for forming C-N bonds. uwindsor.carsc.orgresearchgate.netescholarship.org These reactions typically employ a palladium precursor and a phosphine (B1218219) ligand. uwindsor.camit.edu The choice of ligand is crucial for the success of the reaction and can influence the reaction's scope and efficiency. mit.edu

Interactive Table: Reaction Conditions for Nucleophilic Substitution

| Nucleophile | Reagent/Catalyst | Solvent | Temperature | Product |

|---|---|---|---|---|

| Amines | Base (e.g., K2CO3) | Polar aprotic (e.g., DMF) | Elevated | N-substituted aminoterephthalate |

| Amines | Palladium catalyst, phosphine ligand, base | Toluene, Dioxane | Room to elevated | N-substituted aminoterephthalate |

Ester Hydrolysis and Transesterification

The two ester groups of this compound can undergo hydrolysis to form the corresponding carboxylic acid or transesterification to form different esters.

The hydrolysis of the dimethyl ester to 2-chloroterephthalic acid is a common transformation. nih.gov This can be achieved under either acidic or basic conditions.

Acid-catalyzed hydrolysis is typically carried out by heating the ester in the presence of a strong acid, such as hydrochloric acid or sulfuric acid, in an aqueous solution. cetjournal.itrsc.org The reaction proceeds through protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack by water.

Base-catalyzed hydrolysis, also known as saponification, is often more efficient than acid-catalyzed hydrolysis. cetjournal.it It is typically carried out by treating the ester with a strong base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), in a mixture of water and an organic solvent like methanol (B129727) or ethanol. googleapis.comgoogleapis.com The hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a carboxylate salt, which is then protonated in a separate acidic workup step to yield the carboxylic acid.

Interactive Table: Hydrolysis of this compound

| Condition | Reagent | Solvent | Product |

|---|---|---|---|

| Acid-catalyzed | Strong acid (e.g., HCl, H2SO4) | Water | 2-chloroterephthalic acid |

Transesterification with Different Alcohols

Transesterification is a crucial process for modifying the ester groups of this compound, thereby altering the physical and chemical properties of the resulting molecule. wikipedia.orgscielo.br This reaction involves the exchange of the methyl groups of the ester functionalities with other alkyl groups from different alcohols. wikipedia.org The reaction is typically catalyzed by either an acid or a base. Acid catalysis proceeds by protonation of the carbonyl group, enhancing its electrophilicity, while base catalysis involves the deprotonation of the alcohol, making it a more potent nucleophile. wikipedia.org

The general mechanism involves the nucleophilic attack of an alcohol on the carbonyl carbon of the ester, leading to a tetrahedral intermediate. This intermediate can then collapse to regenerate the starting materials or proceed to form the new ester and methanol. wikipedia.org To drive the equilibrium towards the desired product, the methanol byproduct is often removed by distillation. wikipedia.org

While specific kinetic data for the transesterification of this compound with a wide range of alcohols is not extensively documented in publicly available literature, the principles of transesterification are well-established. wikipedia.orgscielo.br The reaction can be performed with various primary, secondary, and polyhydric alcohols to synthesize a diverse array of terephthalate (B1205515) esters. For instance, reaction with ethylene (B1197577) glycol is a fundamental step in the production of polyesters like polyethylene (B3416737) terephthalate (PET), where diesters react with diols to form long polymer chains. wikipedia.org The synthesis of esters with larger alcohol moieties can be achieved by heating a mixture of this compound, the desired alcohol, and a suitable catalyst. wikipedia.org

Table 1: Representative Transesterification Reactions of this compound

| Alcohol | Catalyst | Typical Conditions | Product |

| Ethanol | Acid (e.g., H₂SO₄) or Base (e.g., NaOEt) | Reflux | Diethyl 2-chloroterephthalate |

| n-Butanol | Acid or Base | Reflux | Dibutyl 2-chloroterephthalate |

| Ethylene Glycol | Metal Acetate (B1210297) (e.g., Zn(OAc)₂) | High Temperature, Vacuum | Poly(ethylene 2-chloroterephthalate) + Methanol |

| 2-Ethylhexanol | Lipase | 35-50 °C | Bis(2-ethylhexyl) 2-chloroterephthalate |

Note: This table represents expected products based on general transesterification principles. Specific reaction efficiencies and conditions would require experimental optimization.

Reduction Reactions and Derivative Formation

The ester functionalities of this compound can be reduced to form the corresponding diol, 2-chloro-1,4-benzenedimethanol. This transformation is typically accomplished using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (B95107) (THF). The reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon of each ester group.

Beyond reduction, other derivatives can be synthesized. For example, hydrolysis of the diester, typically under acidic or basic conditions, yields 2-chloroterephthalic acid. This diacid can then serve as a monomer in polymerization reactions or undergo other transformations characteristic of carboxylic acids. The chlorine atom on the aromatic ring also allows for nucleophilic aromatic substitution reactions, although the conditions required are often harsh. The reactivity in such substitutions would be different compared to its bromo-analog, which is known to be more reactive towards nucleophiles.

Regioselective Reactions and Positional Isomerism

The position of the chlorine atom on the terephthalate ring significantly influences the molecule's reactivity and the regioselectivity of its reactions.

The reactivity of this compound can be contextualized by comparing it with its dichlorinated isomers, such as Dimethyl 2,5-dichloroterephthalate and Dimethyl 2,3-dichloroterephthalate. The electronic effects of the chlorine atoms, which are electron-withdrawing, and their steric hindrance play a crucial role in differentiating the reactivity of these isomers.

For instance, in reactions involving the ester groups, the steric bulk of a chlorine atom at the 2-position can influence the rate of reactions like hydrolysis or transesterification compared to an unsubstituted terephthalate. In Dimethyl 2,3-dichloroterephthalate, the two adjacent chlorine atoms create a more sterically hindered environment for the adjacent ester group compared to Dimethyl 2,5-dichloroterephthalate, where the chlorine atoms are further apart.

In reactions involving the aromatic ring, such as nitration, the positions of the chlorine atoms direct the incoming electrophile. For example, the nitration of Dimethyl 2,5-dichloroterephthalate has been shown to yield Dimethyl 2,5-dichloro-3-nitroterephthalate. google.com The directing effects of the chloro and carboxymethyl groups determine the position of substitution.

Table 2: Comparison of Dichloroterephthalate Isomers

| Compound | Key Structural Feature | Expected Influence on Reactivity |

| This compound | Single chlorine atom ortho to one ester group. | Asymmetric electronic and steric environment. |

| Dimethyl 2,5-dichloroterephthalate | Two chlorine atoms para to each other. | Symmetrical molecule, both ester groups are in an identical environment. |

| Dimethyl 2,3-dichloroterephthalate | Two adjacent chlorine atoms. | Significant steric hindrance around one ester group. Increased electronic effects in the local vicinity. |

The position of the chlorine atom is a key determinant of reaction pathways and regioselectivity. The electron-withdrawing nature of chlorine deactivates the aromatic ring towards electrophilic substitution, but it also activates the ring for nucleophilic aromatic substitution, particularly when positioned ortho or para to an electron-withdrawing group.

In this compound, the chlorine atom is ortho to one ester group and meta to the other. This asymmetry can lead to regioselective reactions. For example, a nucleophilic attack on the aromatic ring might preferentially occur at the position para to the chlorine atom, activated by the ester group.

The steric hindrance provided by the chlorine atom at the 2-position can also direct the outcome of reactions. For reactions where a bulky reagent is used, attack at the less hindered ester group (at the 4-position) might be favored. This steric influence is even more pronounced in isomers like Dimethyl 2,3-dichloroterephthalate, where the two vicinal chlorine atoms create a highly crowded environment. This can significantly impact polymerization reactions, affecting the properties of the resulting polymers.

Computational Chemistry and Theoretical Investigations

Reaction Mechanism Studies

Reaction Pathway Elucidation using Computational Modeling

Without specific studies on Dimethyl 2-chloroterephthalate, generating an article that is both scientifically accurate and strictly adherent to the provided outline is not feasible. Any attempt to do so would result in speculation rather than factual reporting based on documented research.

Structure-Reactivity Relationships

The relationship between the structure of a molecule and its chemical reactivity is a fundamental concept in organic chemistry. For this compound, the key structural features influencing its reactivity are the electron-withdrawing effects of the chlorine atom and the two methyl ester groups attached to the benzene (B151609) ring. These substituents modulate the electron density of the aromatic system, thereby affecting its susceptibility to electrophilic or nucleophilic attack.

Hammett analysis is a powerful tool used to quantify the influence of substituents on the reaction rates and equilibrium constants of reactions involving benzene derivatives. wikipedia.org This linear free-energy relationship is described by the Hammett equation:

log(k/k₀) = σρ or log(K/K₀) = σρ

Where:

k or K is the rate or equilibrium constant for the substituted reactant.

k₀ or K₀ is the constant for the unsubstituted (reference) reactant.

σ (sigma) is the substituent constant, which depends only on the nature and position (meta- or para-) of the substituent. It quantifies the electronic effect of the substituent.

ρ (rho) is the reaction constant, which depends on the reaction type and conditions. It measures the sensitivity of the reaction to substituent effects. wikipedia.org

A Hammett analysis for a series of compounds related to this compound would involve synthesizing derivatives with different substituents on the aromatic ring and measuring their reaction rates or equilibrium constants for a specific reaction. A plot of log(k/k₀) versus σ would yield a straight line with a slope equal to ρ. The sign and magnitude of ρ provide insight into the reaction mechanism. wikipedia.org For example, a positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting a buildup of negative charge in the transition state. wikipedia.org

While no specific Hammett analysis for this compound was found, the known sigma constants for chloro and carboxyl groups could be used to predict their influence on reactivity.

Table 1: Illustrative Hammett Sigma (σ) Constants for Relevant Substituents This table presents standard Hammett constants for the types of functional groups present in this compound to illustrate the principles of Hammett analysis. The values are for substituents on a benzoic acid.

| Substituent | Position | σ Value | Electronic Effect |

| -Cl | para | 0.23 | Electron-withdrawing |

| -Cl | meta | 0.37 | Electron-withdrawing |

| -COOCH₃ | para | 0.45 | Electron-withdrawing |

| -COOCH₃ | meta | 0.37 | Electron-withdrawing |

Data sourced from general physical organic chemistry principles and substituent constant tables.

A central goal of computational chemistry is to develop models that can accurately predict experimental results. mit.edu For this compound, theoretical calculations could be correlated with experimental data to validate the computational model and gain deeper insight into its properties.

This process involves:

Computational Modeling: Using quantum mechanical methods (like DFT), properties such as bond lengths, bond angles, vibrational frequencies (IR spectra), and NMR chemical shifts are calculated. researchgate.netresearchgate.net

Experimental Measurement: The same properties are measured experimentally using techniques like X-ray crystallography, FTIR spectroscopy, and NMR spectroscopy.

Correlation Analysis: The calculated and experimental data are plotted against each other. A strong linear correlation indicates that the computational model accurately describes the molecule.

For instance, calculated ¹³C NMR chemical shifts for the carbon atoms in the benzene ring of this compound could be compared with the experimentally measured spectrum. researchgate.net A good correlation would validate the calculated electronic structure and charge distribution, confirming the predicted electronic effects of the chloro and ester substituents. While specific studies performing this correlation for this compound are not available, this approach is a standard practice in modern chemical research. mit.edu

Applications in Organic Synthesis and Materials Science

Building Block for Advanced Organic Molecules

The reactivity of Dimethyl 2-chloroterephthalate makes it a significant starting material for the synthesis of more complex organic structures. The presence of the chlorine atom and ester functionalities provides multiple sites for chemical modification.

This compound serves as a precursor for a variety of functionalized aromatic compounds. The chlorine atom on the benzene (B151609) ring can be substituted through nucleophilic aromatic substitution reactions, allowing for the introduction of various functional groups. This process is fundamental in creating tailored aromatic compounds with specific electronic and steric properties. For instance, the chlorine can be replaced by amines, alkoxides, or thiolates to yield a diverse array of substituted terephthalate (B1205515) derivatives. These derivatives are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes.

Furthermore, the ester groups can be hydrolyzed to the corresponding dicarboxylic acid, which can then be converted to other functional groups such as acid chlorides or amides. This versatility allows for the construction of complex molecular architectures. Aromatic aldehydes containing electron-withdrawing groups, for example, are important organic intermediates synthesized from related chlorinated toluenes, highlighting the utility of chlorinated aromatics in building complex molecules. researchgate.net

In the realm of multi-step synthesis, this compound can act as a crucial intermediate. researchgate.net Multi-step synthesis is a strategic approach to create complex molecules through a sequence of chemical reactions. researchgate.net The distinct reactivity of the chloro and ester groups allows for sequential and selective reactions. For example, one ester group could be selectively hydrolyzed or transesterified, followed by a reaction at the chlorine position, and then modification of the second ester group. This controlled, stepwise approach is essential for the synthesis of intricate target molecules with well-defined structures. While specific, detailed multi-step synthesis pathways starting from this compound are not extensively documented in publicly available literature, its potential is inferred from the known reactivity of similar chlorinated aromatic esters.

Monomer in Polymer Synthesis

The difunctional nature of this compound, possessing two ester groups, makes it a suitable monomer for polycondensation reactions. The incorporation of a chlorine atom into the polymer backbone can impart unique properties to the resulting materials.

This compound can be used in the synthesis of polyesters and copolyesters. In a typical polycondensation reaction, it would be reacted with a diol, such as ethylene (B1197577) glycol or 1,4-butanediol, to form a polyester. The presence of the chlorine atom in the repeating unit of the polymer chain can significantly influence the material's properties. Chemical modification of polyesters through copolymerization with functional monomers is a common strategy to enhance their properties. fiber-yarn.com For instance, the incorporation of monomers with specific side groups can improve dyeability, flame retardancy, or moisture management. fiber-yarn.com

The synthesis of polyesters from dimethyl esters, like dimethyl terephthalate, is a well-established industrial process. journalagent.com By analogy, this compound could be employed in similar processes to produce specialty polyesters.

Table 1: Potential Diol Co-monomers for Polyester Synthesis with this compound

| Diol Name | Chemical Structure | Potential Impact on Polymer Properties |

| Ethylene Glycol | HOCH₂CH₂OH | Increased crystallinity and melting point. |

| 1,4-Butanediol | HO(CH₂)₄OH | Increased flexibility and lower melting point. |

| 1,4-Cyclohexanedimethanol | C₆H₁₀(CH₂OH)₂ | Improved thermal stability and rigidity. |

The introduction of the chlorine atom into the polyester backbone is a key feature for developing advanced materials with tunable properties. The bulky and electronegative chlorine atom can disrupt chain packing and reduce crystallinity, leading to more amorphous polymers with potentially higher transparency and lower melting points. polyestermfg.com Furthermore, the chlorine atom can enhance flame retardancy, a desirable property in many applications.

The properties of copolyesters can be tailored by adjusting the ratio of different monomers. polyestermfg.com For example, copolymerizing this compound with other terephthalate esters or different diols would allow for fine-tuning of properties such as glass transition temperature, mechanical strength, and chemical resistance to meet the demands of specific applications. scribd.com

Derivatization Agent in Analytical Chemistry

In analytical chemistry, derivatization is the process of chemically modifying a compound to produce a new compound which has properties that are better suited for analysis by a particular method, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). researchgate.netresearchgate.net While there is no specific evidence of this compound being used as a derivatization agent, chlorinated aromatic compounds are utilized in certain analytical methods.

For instance, in-line catalytic hydrodechlorination can be used as a derivatization method for the selective detection of chlorinated aromatic compounds. nih.gov In this technique, the chlorinated compounds are reduced to their parent aromatic skeletons, which can then be selectively detected. nih.gov Although this is a subtractive derivatization, it highlights the role of the chloro-substituent in analytical procedures.

Aromatic halides can also be used as derivatizing agents for other classes of compounds, such as carboxylic acids, to produce derivatives with strong UV absorbance for enhanced detection in HPLC. libretexts.org Given its structure, it is more likely that this compound itself would be the analyte of interest requiring derivatization for analysis rather than being the derivatizing agent. For example, analytes with functional groups that can react with the ester or chloro groups could potentially be derivatized, but no standard methods using this specific compound are documented.

Coordination Chemistry and Metal-Organic Frameworks

The dianion of 2-chloroterephthalic acid (CTPHA), derived from the hydrolysis of this compound, is an effective ligand in coordination chemistry. It is particularly useful in the synthesis of multinuclear metal complexes, including those involving lanthanide ions.

The 2-chloroterephthalate (CTPHA) dianion has been successfully employed as a bridging ligand to synthesize a series of new binuclear lanthanide(III) complexes. These complexes are formed by the reaction of a piperidinium salt of 2-chloroterephthalic acid with hydrated lanthanide(III) perchlorates and a terminal ligand, such as 4,4′-dimethyl-2,2′-bipyridine (Me₂bpy) or 5-methyl-1,10-phenanthroline (Mephen), in absolute ethanol.

The general formula for one series of these synthesized complexes is Ln₂(CTPHA)(Me₂bpy)₄(ClO₄)₂₂, where Ln represents a range of lanthanide ions including Y, La, Nd, Eu, Gd, Tb, Dy, Ho, and Er. These compounds represent the first examples of binuclear lanthanide(III) complexes that are bridged by a 2-chloroterephthalato group. The synthesis involves refluxing the reactants, followed by cooling, filtration, and washing to obtain the microcrystalline product.

The structure of these complexes is characterized by the 2-chloroterephthalate dianion acting as a bridge connecting two lanthanide(III) ions. Characterization techniques, including elemental analyses, molar conductance measurements, and various spectroscopic methods (IR, ESR, and electronic spectra), support the proposed bridged structure.

Infrared spectroscopy data provides key evidence for the coordination environment. For instance, the IR spectra show absorption bands characteristic of both ionic and bidentately coordinated perchlorate groups, indicating that some perchlorate ions are directly coordinated to the lanthanide ions while others act as counter-ions. The presence of a broad band around 380 cm⁻¹, attributed to the Ln-N vibration, confirms the coordination of the terminal nitrogen-containing ligand (e.g., Me₂bpy or Mephen) to the metal centers.

| Lanthanide Ion (Ln) | Terminal Ligand | General Formula |

|---|---|---|

| Y, La, Nd, Eu, Gd, Tb, Dy, Ho, Er | 4,4′-dimethyl-2,2′-bipyridine (Me₂bpy) | Ln₂(CTPHA)(Me₂bpy)₄(ClO₄)₂₂ |

| La, Ce, Nd, Sm, Eu, Gd, Tb, Dy, Ho, Er | 5-methyl-1,10-phenanthroline (Mephen) | Ln₂(CTPHA)(Mephen)₄(ClO₄)₂₂ |

The study of the magnetic properties of these 2-chloroterephthalato-bridged lanthanide complexes provides insight into the magnetic interactions between the metal ions. A detailed investigation was performed on the gadolinium(III) complex, Gd₂(CTPHA)(Me₂bpy)₄(ClO₄)₂₂, due to the Gd(III) ion's isotropic magnetic nature (S-state ion).

The variable-temperature magnetic susceptibility of this complex was measured over a range of 4–300 K. The data was analyzed using a least-squares method to fit the susceptibility equation derived from the spin Hamiltonian operator, Ĥ = −2JŜ₁Ŝ₂.

The analysis yielded an exchange parameter (J) of -0.12 cm⁻¹. This result indicates a very weak antiferromagnetic spin-exchange interaction occurring between the two adjacent gadolinium(III) ions within the binuclear complex. Such studies are significant for understanding the spin-exchange mechanism involving f-orbitals and for the development of new molecular magnetic materials.

| Complex | Temperature Range | Exchange Parameter (J) | Magnetic Interaction |

|---|---|---|---|

| Gd₂(CTPHA)(Me₂bpy)₄(ClO₄)₂₂ | 4–300 K | -0.12 cm⁻¹ | Very weak antiferromagnetic |

Environmental Considerations and Degradation Pathways

Degradation in Environmental Matrices

The breakdown of Dimethyl 2-chloroterephthalate in the environment is not a singular process but rather a combination of biological and abiotic reactions that occur in soil, water, and the atmosphere.

The primary mechanism for the biodegradation of phthalate esters like this compound is initiated by enzymatic hydrolysis. nih.gov Microorganisms, including bacteria and fungi, produce esterase enzymes that catalyze the cleavage of the ester bonds. researchgate.net This process occurs sequentially.

The degradation begins with the hydrolysis of one of the methyl ester groups, transforming this compound into Monomethyl 2-chloroterephthalate. Subsequently, the second ester group is hydrolyzed, yielding 2-chloroterephthalic Acid. This stepwise hydrolysis is a common pathway observed in the microbial metabolism of related compounds like dimethyl terephthalate (B1205515). For instance, the fungus Sclerotium rolfsii has been shown to convert dimethylterephthalate to terephthalate through the formation of monomethylterephthalate. researchgate.net Similarly, bacterial strains such as Micrococcus sp. have demonstrated the ability to degrade dimethyl phthalate via its corresponding monomethyl ester and dicarboxylic acid. nih.gov

Following the initial hydrolysis, the resulting aromatic acid, 2-chloroterephthalic Acid, may undergo further degradation. This typically involves dihydroxylation of the aromatic ring by dioxygenase enzymes, followed by ring cleavage. nih.gov The complete mineralization of the compound results in the formation of carbon dioxide and water.

Table 1: Key Microbial Genera in Phthalate Ester Degradation

| Microbial Genus | Type | Role in Degradation |

|---|---|---|

| Micrococcus | Bacterium | Hydrolysis of dimethyl phthalate to phthalic acid nih.gov |

| Comamonas | Bacterium | Degradation of phthalate researchgate.net |

| Pseudomonas | Bacterium | Degradation of phthalate esters researchgate.net |

| Aspergillus | Fungus | Degradation of dimethyl phthalate isomers researchgate.net |

| Sclerotium | Fungus | Hydrolysis of dimethyl terephthalate researchgate.net |

Photodegradation is a significant abiotic process that contributes to the breakdown of this compound in aquatic environments and on surfaces exposed to sunlight. This process can occur through direct photolysis, where the molecule absorbs ultraviolet (UV) radiation, or through indirect photolysis, involving photosensitizing agents like titanium dioxide (TiO2) or dissolved organic matter. frontiersin.orgscilit.com

Studies on the analogous compound, dimethyl phthalate (DMP), show that photodegradation can proceed via several pathways. One major pathway involves the attack by hydroxyl radicals, which are highly reactive species generated in the presence of UV light and photosensitizers. frontiersin.org This can lead to the hydroxylation of the benzene (B151609) ring, forming hydroxylated intermediates. Another possible pathway is the direct cleavage of the C-O bond of the ester group. frontiersin.org For this compound, these reactions would result in the formation of various photoproducts, including hydroxylated derivatives and the primary hydrolysis products, Monomethyl 2-chloroterephthalate and 2-chloroterephthalic Acid.

The tendency of a chemical to move from soil or water into the air is known as volatilization. This process is governed by the compound's vapor pressure and its Henry's Law Constant. cdc.gov Chemicals with higher vapor pressures and Henry's Law Constants are more likely to volatilize. cdc.gov

Once in the atmosphere, this compound would be subject to further degradation. The primary atmospheric degradation mechanism for organic compounds is reaction with photochemically produced hydroxyl radicals (•OH). These reactions lead to the breakdown of the molecule into smaller, more oxidized fragments. The atmospheric lifetime of the compound would be determined by the rate of this reaction and the concentration of hydroxyl radicals in the troposphere.

Metabolite Formation and Environmental Fate

The degradation of this compound results in the formation of key metabolites that have their own distinct environmental properties and fates.

Both microbial action and abiotic chemical hydrolysis convert this compound into its primary metabolites. The process is a two-step reaction. researchgate.netgoogle.com

First Hydrolysis Step: this compound reacts with water to form Monomethyl 2-chloroterephthalate and methanol (B129727). This initial step is relatively fast and effectively irreversible under typical environmental conditions. researchgate.net

Second Hydrolysis Step: Monomethyl 2-chloroterephthalate is further hydrolyzed to produce 2-chloroterephthalic Acid and another molecule of methanol. This second reaction is generally slower and can be reversible. researchgate.net

This sequential hydrolysis is the central pathway for the initial breakdown of the parent compound in both soil and aquatic systems. researchgate.netgoogle.com

Table 2: Sequential Hydrolysis Pathway

| Parent Compound | Intermediate Metabolite | Final Metabolite | Byproduct |

|---|---|---|---|

| This compound | Monomethyl 2-chloroterephthalate | 2-chloroterephthalic Acid | Methanol |

The degradation products of this compound exhibit different physical and chemical properties compared to the parent compound, which significantly affects their persistence and mobility in the environment.

Persistence: Persistence is often measured by the half-life (DT50) of a compound in a specific matrix like soil or water. The degradation products, Monomethyl 2-chloroterephthalate and 2-chloroterephthalic Acid, are generally expected to be less persistent than the parent diester because the introduction of carboxylic acid groups can make them more susceptible to microbial attack. However, the persistence of chlorinated aromatic acids can sometimes be significant.

Mobility: Mobility in soil and water is largely determined by a compound's water solubility and its tendency to adsorb to soil organic carbon, a property measured by the organic carbon-water partition coefficient (Koc). researchgate.net

This compound: As a diester, it has relatively low water solubility and a higher affinity for organic matter, making it less mobile.

Monomethyl 2-chloroterephthalate and 2-chloroterephthalic Acid: The hydrolysis products contain one and two carboxylic acid groups, respectively. These functional groups are ionizable, leading to a significant increase in water solubility and a decrease in the Koc value. Consequently, these degradation products are much more mobile in soil and have a higher potential to leach into groundwater or be transported in surface water compared to the parent compound.

Table 3: Comparison of Physicochemical Properties and Environmental Fate

| Compound | Expected Water Solubility | Expected Adsorption to Soil (Koc) | Expected Mobility in Soil/Water |

|---|---|---|---|

| This compound | Low | High | Low |

| Monomethyl 2-chloroterephthalate | Moderate | Moderate | Moderate |

| 2-chloroterephthalic Acid | High | Low | High |

Advanced Analytical Methods for Environmental Monitoring

High-Performance Liquid Chromatography (HPLC) for Degradation Studies

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for studying the degradation of terephthalate esters like this compound. This method allows for the separation, identification, and quantification of the parent compound and its degradation products over time. In environmental degradation studies, this compound is expected to undergo hydrolysis of its two ester linkages, sequentially forming Monomethyl 2-chloroterephthalate and subsequently 2-chloroterephthalic acid. This degradation pattern is analogous to that of the structurally similar herbicide Dimethyl tetrachloroterephthalate (DCPA), which degrades into Monomethyl tetrachloroterephthalate (MTP) and Tetrachloroterephthalic acid (TPA) epa.govwikipedia.org.

The principle of HPLC relies on the differential partitioning of analytes between a stationary phase (packed in a column) and a mobile phase. For compounds like this compound and its more polar acidic degradates, reversed-phase HPLC is the most common approach. sielc.com In this mode, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.com

During a degradation study, samples are collected at various time points and injected into the HPLC system. The parent compound, being less polar, is retained longer on the column, resulting in a longer retention time. Its degradation products, the monoester and diacid, are more polar and therefore elute earlier. By monitoring the decrease in the peak area of the parent compound and the corresponding increase in the peak areas of the degradation products, a degradation profile can be constructed. nih.gov A UV detector is commonly employed for detection, as the benzene ring in these compounds absorbs ultraviolet light. helixchrom.com

Table 1: Illustrative HPLC Method Parameters for Degradation Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic Acid in Water B: Acetonitrile |

| Gradient | Start at 30% B, increase to 95% B over 15 min, hold for 5 min, return to initial conditions |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 240 nm |

| Injection Volume | 10 µL |

UHPLC and High-Resolution Mass Spectrometry for Trace Analysis

For the detection of this compound at trace levels in complex environmental samples such as soil, sediment, or water, more advanced techniques are required. Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with High-Resolution Mass Spectrometry (HRMS) provides the necessary sensitivity and selectivity for such demanding analyses. chromatographyonline.comgerpac.eu

UHPLC systems utilize columns with smaller particle sizes (typically sub-2 µm), which allows for faster analysis times, higher resolution, and improved separation efficiency compared to conventional HPLC. nih.gov This is particularly advantageous when analyzing complex environmental extracts containing numerous interfering compounds.

The coupling of UHPLC to HRMS offers a powerful analytical tool. HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, can measure the mass-to-charge ratio (m/z) of ions with very high accuracy (typically <5 ppm error). This high mass accuracy enables the confident identification of target compounds based on their elemental composition. nih.govmdpi.com For instance, it can distinguish between this compound and other co-eluting compounds that may have the same nominal mass but a different exact mass.

In a typical UHPLC-HRMS workflow for environmental monitoring, a sample extract is injected into the UHPLC system for separation. The eluent is then introduced into the mass spectrometer's ion source, commonly an electrospray ionization (ESI) source, which generates gas-phase ions of the analytes. The HRMS analyzer then measures the exact masses of these ions. This technique is not only used for quantifying known target compounds but is also invaluable for identifying unknown degradation products or metabolites, a critical aspect of environmental fate studies. gerpac.eumdpi.com The combination of retention time from the UHPLC and the accurate mass and isotopic pattern from the HRMS provides a high degree of confidence in compound identification, even at very low concentrations. gerpac.eu

Table 2: Exact Masses of Target Analytes for HRMS Detection

| Compound | Chemical Formula | Monoisotopic Mass (Da) |

|---|---|---|

| This compound | C10H9ClO4 | 228.0190 |

| Monomethyl 2-chloroterephthalate | C9H7ClO4 | 214.0033 |

| 2-chloroterephthalic acid | C8H5ClO4 | 200.9877 |

Conclusion and Future Research Directions

Summary of Key Findings and Contributions

A thorough review of existing scientific databases reveals that research specifically targeting Dimethyl 2-chloroterephthalate is exceptionally limited. The primary contribution of the current analysis is to formally identify and collate the sparse data available, thereby establishing a baseline for future inquiry. The compound is identified by its CAS number, 18643-84-0, and basic spectral data has been recorded nih.gov. However, comprehensive experimental data on its physical and chemical properties are not available in peer-reviewed literature.

The key finding is the profound lack of investigation into a molecule that is structurally related to high-volume industrial chemicals. This report serves as a foundational document, highlighting this gap and structuring the necessary future work.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₉ClO₄ | nih.gov |

| CAS Number | 18643-84-0 | nih.gov |

| 13C NMR Spectra | Data available | nih.gov |

| Mass Spectrometry (GC-MS) | Data available | nih.gov |

| Infrared (FTIR) Spectra | Data available | nih.gov |

Identified Knowledge Gaps and Research Challenges

The most significant knowledge gap is the near-complete absence of published research on this compound. Its synthesis, reactivity profile, potential utility as a chemical intermediate or monomer, and its ultimate environmental fate are entirely unexplored areas.

A primary research challenge lies in distinguishing the properties and potential of this monochlorinated compound from its well-known and extensively studied analogue, Dimethyl 2,3,5,6-tetrachloroterephthalate (also known as chlorthal-dimethyl or DCPA) wikipedia.orgnih.gov. DCPA is a registered herbicide, and its biological and environmental activities are dictated by the presence of four chlorine atoms on the benzene (B151609) ring wikipedia.org. The singular chlorine atom in this compound would impart fundamentally different electronic and steric properties, leading to distinct reactivity and applications that cannot be inferred from DCPA.

Furthermore, the limited commercial availability of its logical precursor, 2-chloroterephthalic acid, may have historically presented a barrier to its synthesis and subsequent study nih.gov.

Potential Avenues for Future Academic Inquiry

Given the lack of existing research, the field is open to fundamental exploration. The following areas represent logical and promising directions for academic inquiry.

The development of efficient and scalable synthetic routes is the first critical step. Several potential pathways could be investigated:

Direct Esterification: The most straightforward approach would be the Fischer-Speier esterification of 2-chloroterephthalic acid with methanol (B129727), using a strong acid catalyst such as sulfuric acid masterorganicchemistry.com. Research could focus on optimizing reaction conditions (temperature, catalyst loading, water removal) to maximize yield, drawing upon the extensive knowledge of dimethyl terephthalate (B1205515) synthesis mdpi.comgoogle.comgoogle.com.

Regioselective Chlorination: An alternative route involves the direct chlorination of dimethyl terephthalate wikipedia.orgchemicalbook.com. This pathway presents a significant regioselectivity challenge: controlling the reaction to favor the formation of the 2-chloro isomer over other mono- or polychlorinated products. Modern catalytic methods for the selective chlorination of aromatic compounds could be applied here nih.gov.

From Acid Chlorides: A two-step process involving the conversion of 2-chloroterephthalic acid to its corresponding diacyl chloride, followed by reaction with methanol, is another viable option. This method often proceeds under mild conditions and can produce high-purity products commonorganicchemistry.com.

By analogy with other substituted terephthalates, this compound holds potential as a valuable chemical building block.

Specialty Polymer Monomer: Dimethyl terephthalate is a cornerstone monomer for the production of polyesters such as polyethylene (B3416737) terephthalate (PET) and polybutylene terephthalate (PBT) wikipedia.orgchemicalbook.com. This compound could be explored as a co-monomer in the synthesis of specialty polyesters. The incorporation of the chlorine atom onto the aromatic ring could be leveraged to modify polymer properties, potentially enhancing flame retardancy, thermal stability, chemical resistance, or altering the refractive index. The behavior of chlorinated esters in polymer formulations is an established field of study researchgate.net.

Intermediate for Organic Synthesis: The chlorine substituent can serve as a reactive handle for further chemical transformations, such as nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions. This could position this compound as a versatile intermediate for the synthesis of fine chemicals, agrochemicals, or as a scaffold in medicinal chemistry. Other functionalized terephthalate esters, such as dimethyl aminoterephthalate, are recognized as important industrial intermediates chemicalbook.com.